molecular formula C11H14ClNO B1675393 N-(2-(2-Chlorophenoxy)ethyl)cyclopropylamine CAS No. 5388-85-2

N-(2-(2-Chlorophenoxy)ethyl)cyclopropylamine

Cat. No.: B1675393
CAS No.: 5388-85-2
M. Wt: 211.69 g/mol
InChI Key: MUWKAPGYHBLRER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lilly-51641 involves the reaction of 2-chlorophenol with ethylene oxide to form 2-chlorophenoxyethanol. This intermediate is then reacted with cyclopropylamine to yield N-[2-chlorophenoxyethyl]-cyclopropylamine. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of Lilly-51641 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Lilly-51641 primarily undergoes substitution reactions due to the presence of the chlorophenoxy group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in aqueous or mixed solvent systems.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding phenolic compounds .

Scientific Research Applications

Lilly-51641 has a wide range of scientific research applications:

Mechanism of Action

Lilly-51641 exerts its effects by selectively inhibiting Type A monoamine oxidase. This inhibition prevents the breakdown of monoamines such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. The elevated monoamine levels are associated with improved mood and reduced symptoms of depression and schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lilly-51641

Lilly-51641 is unique due to its high selectivity for Type A monoamine oxidase and its oral bioavailability. This makes it a valuable tool for research and potential therapeutic applications, as it can be administered orally and specifically target Type A monoamine oxidase without affecting Type B monoamine oxidase .

Properties

CAS No.

5388-85-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2

InChI Key

MUWKAPGYHBLRER-UHFFFAOYSA-N

SMILES

C1CC1NCCOC2=CC=CC=C2Cl

Canonical SMILES

C1CC1NCCOC2=CC=CC=C2Cl

Appearance

Solid powder

Key on ui other cas no.

5388-85-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5388-82-9 (mono-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lilly 51641
Lilly 51641monohydrochloride
Lilly-51641
LY 51641
N-((beta-chlorophenoxy)ethyl)cyclopropylamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(2-Chlorophenoxy)ethyl)cyclopropylamine
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N-(2-(2-Chlorophenoxy)ethyl)cyclopropylamine

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